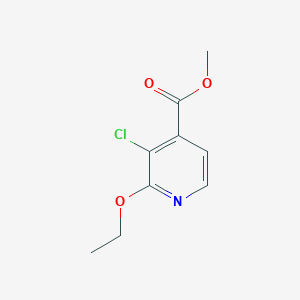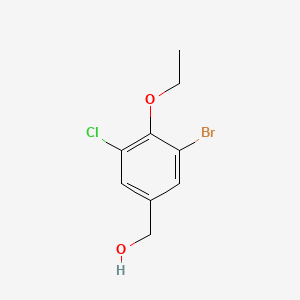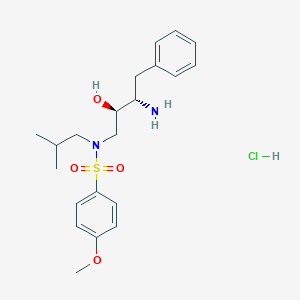![molecular formula C8H6BrClN2 B14033238 Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-, a common synthetic route involves the bromination and chloromethylation of the imidazo[1,2-a]pyridine scaffold. This process can be catalyzed by transition metals or achieved through metal-free oxidation .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often utilize scalable processes such as tandem reactions and hydroamination reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and oxidizing agents such as potassium persulfate . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Another related compound with significant structural and functional similarities.
3-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine: A structurally similar compound with different substituents.
Uniqueness
Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)- is unique due to its specific bromine and chloromethyl substituents, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for targeted applications in drug discovery and material science .
Eigenschaften
Molekularformel |
C8H6BrClN2 |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
7-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4H2 |
InChI-Schlüssel |
UZTRSUQAFIYKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2CCl)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)




![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)

